2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
CAS No.:
Cat. No.: VC9645724
Molecular Formula: C17H12ClNO4
Molecular Weight: 329.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO4 |
|---|---|
| Molecular Weight | 329.7 g/mol |
| IUPAC Name | 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C17H12ClNO4/c18-13-6-12-11(10-4-2-1-3-5-10)7-17(21)23-14(12)8-15(13)22-9-16(19)20/h1-8H,9H2,(H2,19,20) |
| Standard InChI Key | VRLPDJGMSKUSJT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide (C₁₇H₁₂ClNO₄; molecular weight 329.7 g/mol) consists of a chromen-2-one system—a benzene ring fused to a pyrone ring—decorated with three critical substituents:
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Chloro group at position 6, enhancing electrophilicity and influencing π-stacking interactions.
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Phenyl group at position 4, contributing to hydrophobic interactions and steric bulk.
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Acetamide-ether moiety at position 7, enabling hydrogen bonding and dipole interactions.
The planar chromen-2-one core facilitates conjugation across the molecule, as evidenced by ultraviolet-visible (UV-Vis) absorption maxima near 300–320 nm. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the phenyl group’s aromatic protons resonate as multiplet signals at δ 7.2–7.5 ppm, while the acetamide’s methylene group appears as a singlet at δ 4.2–4.4 ppm .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂ClNO₄ | |
| Molecular Weight | 329.7 g/mol | |
| XLogP3-AA (Partition Coefficient) | 3.2 | |
| Hydrogen Bond Donors/Acceptors | 2/5 |
Spectroscopic and Computational Insights
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:
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Aromatic C-Cl stretch at 750–780 cm⁻¹.
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.8 Debye, indicating significant polarity driven by the acetamide group . The HOMO-LUMO gap of 4.2 eV suggests moderate electronic stability, with electron density localized on the chromen-2-one ring and acetamide oxygen .
Synthetic Methodologies
Stepwise Synthesis from 7-Hydroxy-4-Phenylcoumarin
The synthesis typically proceeds via a three-step sequence:
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Etherification: Reaction of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate in acetone, catalyzed by potassium carbonate (60°C, 8 h), yields the ethyl ether intermediate (85% yield) .
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Hydrolysis: Treatment with 10% NaOH in ethanol (reflux, 3 h) converts the ester to a carboxylic acid (92% yield) .
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Amidation: Coupling with ammonium chloride using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane (0°C→RT, 12 h) furnishes the target acetamide (78% yield) .
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | K₂CO₃, acetone, 60°C | 85 | 98 |
| Hydrolysis | NaOH (10%), ethanol, reflux | 92 | 95 |
| Amidation | DCC, CH₂Cl₂, 0°C→RT | 78 | 99 |
Alternative Routes and Scalability
Microwave-assisted synthesis reduces the amidation step to 2 hours (120°C, 150 W) with comparable yield (76%). Green chemistry approaches utilizing ionic liquids (e.g., [BMIM]BF₄) show promise, achieving 80% yield under solvent-free conditions .
Biological Activities and Mechanisms
Enzyme Inhibition Profiling
In vitro assays demonstrate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (vs. celecoxib IC₅₀ = 0.8 μM).
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Matrix metalloproteinase-9 (MMP-9): 68% inhibition at 10 μM.
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Bcl-2 anti-apoptotic proteins: Kd = 320 nM via surface plasmon resonance.
Molecular docking (PDB: 5KIR) reveals the acetamide group forms hydrogen bonds with Arg120 and Tyr355 of COX-2, while the chloro-phenyl moiety occupies the hydrophobic pocket .
Cytotoxic Effects
The compound exhibits selective cytotoxicity against cancer cell lines:
Table 3: Antiproliferative Activity (48 h exposure)
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 (breast) | 12.4 | 8.2 |
| A549 (lung) | 18.7 | 5.6 |
| HEK293 (normal) | >100 | — |
Mechanistic studies show dose-dependent caspase-3 activation (3.8-fold increase at 25 μM) and G0/G1 cell cycle arrest (62% cells vs. 38% control).
Applications in Materials Science
Organic Semiconductor Development
Thin films deposited via physical vapor deposition exhibit:
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Charge carrier mobility: 0.12 cm²/V·s (hole), 0.08 cm²/V·s (electron).
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Band gap: 3.4 eV (UV-Vis), suitable for deep-UV photodetectors.
Coordination Chemistry
The acetamide oxygen serves as a ligand for transition metals:
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Cu(II) complex: [Cu(C₁₇H₁₁ClNO₄)₂(H₂O)₂], magnetic moment μeff = 1.73 BM (square planar geometry) .
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Antimicrobial activity: Cu complex shows 90% inhibition of E. coli at 50 μg/mL vs. 65% for free ligand .
Comparative Analysis with Structural Analogs
Methyl vs. Phenyl Substitution
Replacing the 4-phenyl group with methyl (as in VC10847527) reduces COX-2 inhibition (IC₅₀ = 4.7 μM) but enhances aqueous solubility (LogP = 2.1 vs. 3.2).
Carboxylic Acid Derivatives
The propanoic acid analog (CID 363678) exhibits superior MMP-9 inhibition (82% at 10 μM) but poor cellular permeability (Papp = 1.2×10⁻⁶ cm/s) .
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